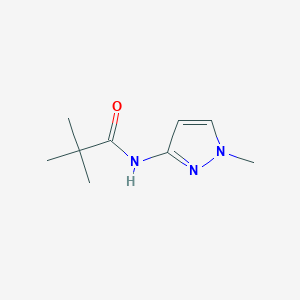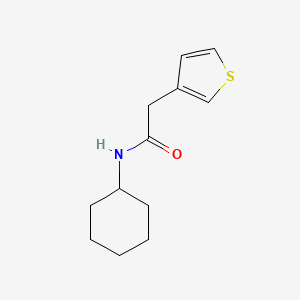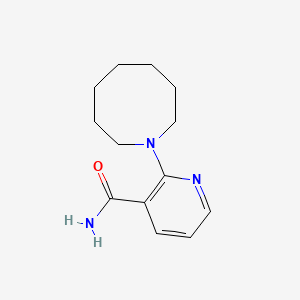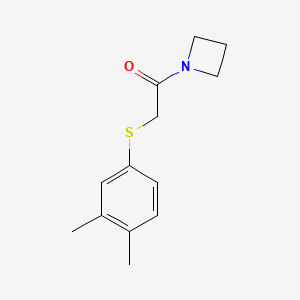
5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C10H16N2O. It is commonly known as MPP and is used in scientific research for its various biochemical and physiological effects. MPP is a pyrazine derivative and is synthesized through various methods.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood. However, it is believed to act on various signaling pathways in the body. MPP has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. MPP also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
MPP has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). MPP also has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. Additionally, MPP has been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for lab experiments. It is a stable compound and can be easily synthesized with high purity and yield. MPP is also relatively inexpensive compared to other compounds used in scientific research. However, MPP has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different signaling pathways. Additionally, MPP has not been extensively tested in vivo, and its safety and toxicity profile are not well established.
Direcciones Futuras
There are several future directions for the study of MPP. One direction is to further investigate its mechanism of action and its effects on different signaling pathways. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to establish its safety and toxicity profile in vivo. Overall, MPP has great potential for scientific research and may have various applications in the future.
Métodos De Síntesis
MPP can be synthesized through various methods. One of the most common methods is the reaction of 2-acetylpyrazine with isobutylamine in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylpyrazine with isobutylamine in the presence of a reducing agent. These methods produce MPP with high purity and yield.
Aplicaciones Científicas De Investigación
MPP is used in scientific research for its various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. MPP also has antioxidant properties and can protect cells from oxidative stress. Additionally, MPP has been shown to have neuroprotective effects and can improve cognitive function.
Propiedades
IUPAC Name |
5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)4-13-10(14)9-6-11-8(3)5-12-9/h5-7H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYFXSOKIUYJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)

